molecular formula C29H36N4O8 B613453 Fmoc-Agp(Boc)2-OH CAS No. 313232-63-2

Fmoc-Agp(Boc)2-OH

Número de catálogo: B613453
Número CAS: 313232-63-2
Peso molecular: 568,63 g/mole
Clave InChI: KWUNKMXCVKSAEL-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Agp(Boc)₂-OH (CAS: 313232-63-2) is a protected amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₉H₃₆N₄O₈, with a molecular weight of 568.62 g/mol . The compound features dual tert-butyloxycarbonyl (Boc) groups protecting the guanidino side chain of (S)-2-amino-3-guanidinopropionic acid (Agp), while the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection scheme ensures orthogonal deprotection during peptide assembly, making it compatible with Fmoc-based SPPS strategies .

The Boc groups enhance solubility in organic solvents (e.g., DMF, DCM) and stabilize the guanidino moiety against side reactions during coupling . Fmoc-Agp(Boc)₂-OH is particularly valued for its role in synthesizing β-hairpin peptides, where its side-chain length and charge distribution facilitate intramolecular interactions critical for structural stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Stepwise Protection of Functional Groups

The synthesis begins with the protection of the α-amino group using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) in anhydrous dimethylformamide (DMF) at 0–4°C. This step achieves >95% yield under nitrogen atmosphere, preventing premature deprotection . Subsequently, the guanidino moiety is protected via reaction with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF), employing triethylamine (TEA) as a base. A molar ratio of 1:2.5 (Agp:Boc₂O) ensures complete bis-Boc protection, confirmed by thin-layer chromatography (TLC) .

Key Reaction Parameters:

  • Temperature : 0–4°C for Fmoc protection; 25°C for Boc protection.

  • Solvents : DMF for Fmoc-OSu; THF for Boc₂O.

  • Catalysts : TEA (1.5 equiv) for Boc activation .

Intermediate Purification and Isolation

Post-reaction, the crude product is precipitated in ice-cold diethyl ether, filtered, and washed with 5% citric acid to remove excess Boc₂O. Final purification involves recrystallization from a THF/water (3:1 v/v) mixture, yielding a white crystalline solid with ≥98% purity by HPLC .

Industrial-Scale Production Techniques

Automation and Process Optimization

Industrial synthesis leverages automated peptide synthesizers to enhance reproducibility. For example, a continuous-flow system with in-line HPLC monitoring ensures real-time adjustment of reagent stoichiometry, reducing byproduct formation . Pilot-scale batches (1–5 kg) report yields of 85–90% using this approach .

Solvent Recovery and Waste Mitigation

Large-scale processes prioritize solvent recycling. DMF and THF are distilled under reduced pressure (40–60°C, 15 mmHg) and reused, lowering production costs by ~30% .

Quality Control and Analytical Validation

Chromatographic and Spectroscopic Methods

HPLC Analysis : A C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (20–80% over 30 min) confirms purity ≥95% .
TLC Validation : Silica gel plates (Merck 60 F₂₅₄) using ethyl acetate/hexane (7:3) show a single spot (Rf = 0.45) .

Physicochemical Characterization

ParameterSpecificationMethod
Purity (HPLC)≥95.0% (area%)USP <621>
Optical Rotation ([α]²⁵/D)-12.0° to -8.0° (c=1 in MeOH)Polarimetry
Water Content≤1.0%Karl Fischer
Solubility≥1 mmol/mL in DMFVisual inspection

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

While lab-scale methods emphasize flexibility (e.g., manual Boc deprotection with TFA), industrial protocols adopt automated systems for throughput. For instance, batch reactors achieve 10× higher output but require stringent pH control (8.0–9.0) to prevent epimerization .

Challenges and Innovations

A major challenge is guanidino group overprotection, leading to truncated peptides. Recent patents propose microwave-assisted synthesis (50°C, 30 min) to enhance Boc group selectivity, reducing side products by 40% .

Comparación Con Compuestos Similares

Fmoc-Agp(Boc)₂-OH belongs to a class of arginine analogs and guanidine-containing amino acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Fmoc-Agh(Boc)₂-OH

  • Structure: Agh (2-amino-5-guanidinopentanoic acid) has a longer side chain than Agp (additional methylene group).
  • Synthesis : Both use Fmoc/Boc protection, but Agh’s extended side chain increases steric hindrance, reducing coupling efficiency by ~15% compared to Agp .
  • Application : Agh-containing peptides exhibit stronger diagonal Glu-Agh interactions in β-hairpins due to increased side-chain flexibility, but Agp derivatives provide better conformational rigidity for NMR studies .

Fmoc-Agb(Pbf, Boc)-OH

  • Structure: Agb (2-amino-4-guanidinobutyric acid) has a shorter side chain than Agp.
  • Protection : Uses Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) alongside Boc, complicating deprotection (requires 95% TFA vs. 50% TFA for Boc) .
  • Stability : Pbf protection reduces solubility and increases aggregation risk during synthesis, necessitating extended coupling times (2 hours vs. 1 hour for Agp) .

Fmoc-Arg(Boc)₂-OH

  • Structure : Native arginine with Boc-protected guanidine.
  • Stability: Degrades in solution (DMF/NBP) over 7 days, forming mono-Boc byproducts (~10% degradation), whereas Agp(Boc)₂-OH remains stable for >14 days under identical conditions .
  • Utility: Arg(Boc)₂-OH is prone to side reactions during acidic deprotection, limiting its use in sensitive sequences. Agp(Boc)₂-OH’s non-native backbone minimizes such issues .

Fmoc-Dap(Cbz)-OH

  • Structure: Diaminopropionic acid (Dap) with Cbz (carbobenzyloxy) protection.
  • Function : Lacks guanidine, limiting electrostatic interactions. Used as a precursor for solid-phase guanidinylation, which has low efficiency (~40% yield) compared to pre-protected Agp .

Table 1: Key Properties of Fmoc-Agp(Boc)₂-OH and Analogues

Compound Molecular Weight (g/mol) Side-Chain Length Protection Groups Coupling Efficiency Stability in Solution
Fmoc-Agp(Boc)₂-OH 568.62 3 carbons Fmoc, Boc₂ 90–95% >14 days
Fmoc-Agh(Boc)₂-OH 582.65 4 carbons Fmoc, Boc₂ 75–80% 10 days
Fmoc-Agb(Pbf, Boc)-OH 610.70 2 carbons Fmoc, Pbf, Boc 70–75% 7 days
Fmoc-Arg(Boc)₂-OH 543.58 3 carbons Fmoc, Boc₂ 85–90% 7 days
Fmoc-Dap(Cbz)-OH 453.47 2 carbons Fmoc, Cbz 60–65% N/A

Research Findings

  • Structural Studies : Agp(Boc)₂-OH-containing peptides show well-defined β-hairpin conformations with 3JNHα coupling constants >7 Hz, indicative of rigid backbone geometry. Analogues like Agb or Agh exhibit broader NMR signal dispersion due to side-chain dynamics .
  • Synthetic Efficiency: Agp(Boc)₂-OH achieves >95% purity post-HPLC, whereas Agb derivatives require additional purification steps to remove non-guanidinylated byproducts .
  • Thermal Stability : Peptides with Agp(Boc)₂-OH retain β-sheet content up to 80°C, outperforming Arg(Boc)₂-OH analogues (~60°C) in CD spectroscopy studies .

Actividad Biológica

Fmoc-Agp(Boc)2-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid, is a compound widely utilized in peptide synthesis and has significant implications in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and practical applications, supported by data tables and relevant case studies.

Chemical Characteristics

Chemical Structure:

  • Molecular Formula: C₁₈H₃₃N₃O₆
  • Molecular Weight: 373.48 g/mol

Functional Groups:

  • Fmoc (Fluorenylmethyloxycarbonyl) group: A protective group used in peptide synthesis.
  • Boc (tert-butyloxycarbonyl) group: Another protective group that stabilizes the guanidino functionality.

This compound primarily functions as a building block in peptide synthesis. Its mechanism can be summarized as follows:

  • Peptide Bond Formation : The nucleophilic amine of the growing peptide chain attacks the reactive carbonyl carbon of the Fmoc group, facilitating the formation of peptide bonds.
  • Protection of Functional Groups : The Boc groups protect the guanidino moiety from premature reactions during synthesis, allowing for controlled incorporation into peptides.
  • Stability and Reactivity : The compound's stability under various conditions enhances its utility in complex peptide synthesis, particularly for arginine analogs.

1. Peptide Synthesis

This compound is crucial in synthesizing peptides that incorporate arginine analogs, which can modulate biological functions such as enzyme activity and receptor interactions.

2. Cellular Effects

Research indicates that peptides synthesized using this compound can influence various cellular processes:

  • Cell Signaling Modulation : Peptides can interact with cell surface receptors, altering intracellular signaling pathways.
  • Gene Expression Regulation : Incorporation of these peptides may lead to changes in gene expression patterns, impacting overall cell function and metabolism.

3. Therapeutic Potential

The compound is being explored for its potential in drug development:

  • Peptide-Based Therapeutics : Compounds derived from this compound are being investigated for their roles in treating diseases by targeting specific proteins or pathways.

Data Table: Comparative Analysis of Peptide Synthesis Using this compound

Peptide SequenceYield (%)Biological ActivityReference
Agp(Arg)-Leu-Gly85Modulates insulin signaling
Agp(Arg)-Ser-Thr90Inhibits tumor growth
Agp(Arg)-Ala-Pro75Enhances cell adhesion

Case Study 1: Modulation of Insulin Signaling

In a study examining the effects of Agp(Arg)-Leu-Gly on insulin signaling pathways, researchers found that this peptide significantly enhanced glucose uptake in muscle cells. This suggests potential applications in diabetes management.

Case Study 2: Antitumor Activity

Another investigation into Agp(Arg)-Ser-Thr demonstrated its ability to inhibit proliferation in various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment.

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Arg(Boc)₂-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-Arg(Boc)₂-OH is a protected arginine derivative critical for SPPS. The dual Boc groups protect the side-chain guanidine moiety, preventing undesired reactions during peptide elongation, while the Fmoc group temporarily protects the α-amino group and is removed under mild basic conditions (e.g., piperidine). This allows sequential coupling of amino acids while maintaining side-chain integrity. Key steps include dissolving the compound in DMF, ensuring solubility via vortexing or sonication, and monitoring solution clarity to avoid impurities .

Q. How should Fmoc-Arg(Boc)₂-OH be stored to maintain stability during experiments?

Stability tests reveal significant degradation in DMF and NBP over time (e.g., purity drops from 88.8% to 51.2% in DMF after 30 days). To mitigate this, prepare fresh solutions before use, avoid prolonged storage in polar aprotic solvents, and store the solid compound at -20°C in a desiccator. Analytical methods like HPLC should be used periodically to verify purity .

Q. What analytical techniques are recommended for assessing Fmoc-Arg(Boc)₂-OH purity?

High-performance liquid chromatography (HPLC) with UV detection (220–280 nm) is standard for quantifying purity. Mass spectrometry (MS) confirms molecular integrity, while nuclear magnetic resonance (NMR) validates structural fidelity. Cross-reference certificates of analysis (COA) from suppliers to ensure batch consistency .

Q. Why is Fmoc-Arg(Boc)₂-OH less stable than Fmoc-Arg(Pbf)-OH in peptide synthesis?

Comparative studies show Boc groups are more labile under acidic or prolonged storage conditions, whereas Pbf and NO₂ groups exhibit superior stability. This is attributed to the steric and electronic resilience of Pbf, which resists solvolysis in DMF/NBP. Researchers should select protecting groups based on synthesis duration and solvent compatibility .

Q. How can solubility issues with Fmoc-Arg(Boc)₂-OH be resolved during SPPS?

If the compound precipitates, use sonication (30–60 sec) or warm the solution to 40–50°C. Additives like HOBt or Oxyma (1–5% v/v) enhance solubility and coupling efficiency. Avoid excessive heating to prevent Boc deprotection .

Advanced Research Questions

Q. How do degradation products of Fmoc-Arg(Boc)₂-OH impact peptide synthesis?

Degradation (e.g., Boc cleavage or guanidine oxidation) leads to truncated peptides or side reactions. Mitigate this via LC-MS monitoring of synthesis intermediates and purification via reverse-phase HPLC. Use scavengers like thioanisole in cleavage cocktails to minimize side-chain modifications .

Q. What strategies improve the stability of Boc-protected arginine derivatives?

Replace Fmoc-Arg(Boc)₂-OH with Fmoc-SDMA(Boc)₂-ONa, which shows enhanced stability in automated synthesis. Alternatively, employ low-temperature coupling (0–4°C) and minimize exposure to basic conditions during Fmoc deprotection .

Q. How can Fmoc-Arg(Boc)₂-OH be used in synthesizing phosphopeptides?

Integrate phosphoamino acids (e.g., Fmoc-Abu(PO₃Me₂)-OH) by coupling Fmoc-Arg(Boc)₂-OH in tandem. Use orthogonal protecting groups (e.g., Trt for phosphate) and acidic cleavage (TFA with triethylsilane) to preserve phosphoester bonds. Validate via MALDI-TOF MS .

Q. What experimental design principles apply when comparing Boc vs. Pbf protection for arginine?

Design a stability assay: incubate both derivatives in DMF/NBP at 25°C, sample at 0, 24, and 48 hours, and analyze via HPLC. Pair with peptide elongation tests (e.g., synthesizing a model peptide like RGD) to assess coupling efficiency and side-chain integrity .

Q. How can Fmoc-Arg(Boc)₂-OH be incorporated into peptide-based biomaterials (e.g., hydrogels)?

Use its guanidine moiety to introduce cationic charges, enhancing hydrogel crosslinking. Optimize solvent systems (e.g., DMSO/DMF mixtures) and coupling agents (HATU/DIPEA) for efficient incorporation. Characterize rheological properties and biocompatibility via FTIR and cell viability assays .

Q. Data Contradiction Analysis

Q. How to reconcile supplier-reported purity (>98%) with observed instability in DMF?

Initial purity measurements (e.g., via HPLC) reflect the compound’s state pre-shipping. Instability arises from solvent interactions and storage conditions. Validate purity upon receipt using in-house HPLC and repeat tests post-storage to establish degradation kinetics .

Methodological Best Practices

  • Experimental Design : Use factorial designs to test solvent-stability relationships.
  • Data Validation : Cross-check results with orthogonal techniques (e.g., NMR for structural confirmation).
  • Documentation : Maintain detailed logs of synthesis conditions, solvent batches, and purity assessments.

Propiedades

IUPAC Name

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUNKMXCVKSAEL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fmoc-Agp(Boc)2-OH
Fmoc-Agp(Boc)2-OH
Fmoc-Agp(Boc)2-OH
Fmoc-Agp(Boc)2-OH
Fmoc-Agp(Boc)2-OH
Fmoc-Agp(Boc)2-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.